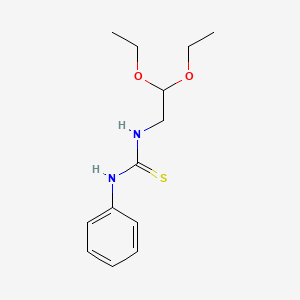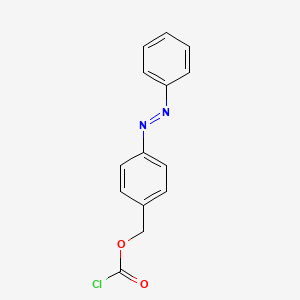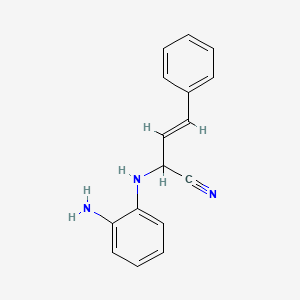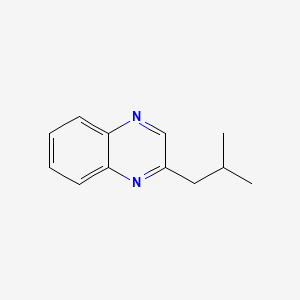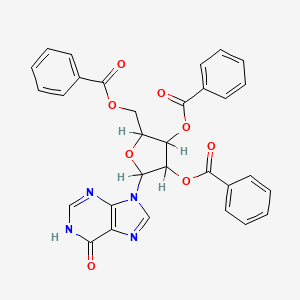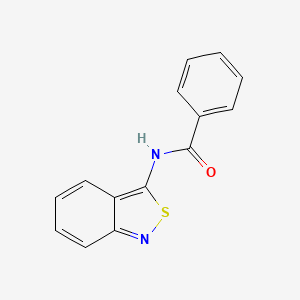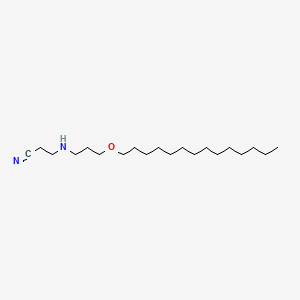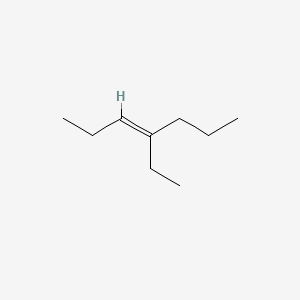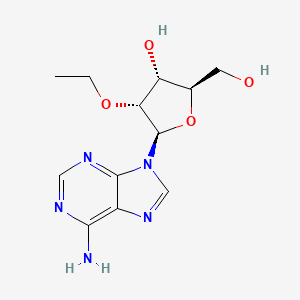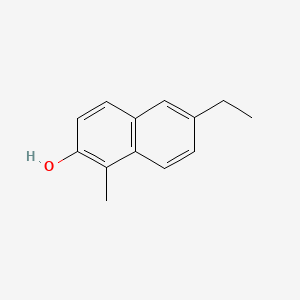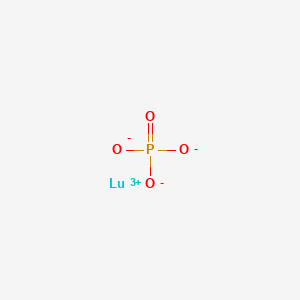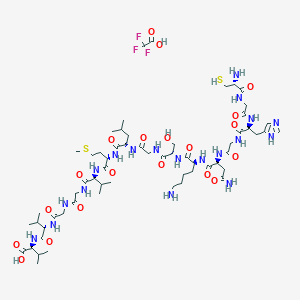
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide composed of a sequence of amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and cost-effective production.
化学反応の分析
Types of Reactions
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amino acid substitution.
Major Products
Disulfide Bonds: Formation of disulfide bonds between cysteine residues.
Modified Peptides: Peptides with substituted or modified amino acid residues.
科学的研究の応用
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA has numerous applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Chemistry: Employed in the study of peptide synthesis, modification, and characterization.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.
類似化合物との比較
Similar Compounds
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH: Without the trifluoroacetic acid (TFA) component.
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-NH2: With an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The presence of trifluoroacetic acid (TFA) in H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA can influence the peptide’s solubility, stability, and overall properties. This makes it distinct from similar peptides without TFA or with different terminal modifications.
特性
分子式 |
C60H100F3N19O20S2 |
|---|---|
分子量 |
1528.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H99N19O18S2.C2HF3O2/c1-28(2)16-36(54(90)73-35(13-15-97-9)53(89)76-46(29(3)4)56(92)67-20-41(80)63-21-45(84)75-47(30(5)6)57(93)77-48(31(7)8)58(94)95)69-43(82)24-66-51(87)39(25-78)74-52(88)34(12-10-11-14-59)72-55(91)38(18-40(61)79)71-44(83)23-65-50(86)37(17-32-19-62-27-68-32)70-42(81)22-64-49(85)33(60)26-96;3-2(4,5)1(6)7/h19,27-31,33-39,46-48,78,96H,10-18,20-26,59-60H2,1-9H3,(H2,61,79)(H,62,68)(H,63,80)(H,64,85)(H,65,86)(H,66,87)(H,67,92)(H,69,82)(H,70,81)(H,71,83)(H,72,91)(H,73,90)(H,74,88)(H,75,84)(H,76,89)(H,77,93)(H,94,95);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,46-,47-,48-;/m0./s1 |
InChIキー |
BVRWRGLPBZZAHO-MZXLXZEZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


